molecular formula C24H28N4O2S B3017986 N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide CAS No. 1184997-78-1

N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide

Cat. No. B3017986
CAS RN: 1184997-78-1
M. Wt: 436.57
InChI Key: LENJFWIAOQJDBT-UHFFFAOYSA-N
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Description

The compound "N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide" is a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with a 3-methoxyphenyl group and acetamide moiety have been evaluated for their biological activities, such as agonistic activity against β3-adrenergic receptors , anticancer activity , anticonvulsant activities , and antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including the use of coupling methods such as Suzuki coupling and dicyclohexylcarbodiimide (DCC) and azide coupling . These methods are used to introduce various substituents onto a core structure, which can significantly impact the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a thiazole ring, an acetamide group, and various aryl substituents . These structural features are important for the interaction of the compounds with biological targets, such as receptors or enzymes. Molecular modeling studies can be used to predict the binding affinity of these compounds to their targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the thiazole ring and acetamide moiety can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the biological activity of the compounds . The presence of a methoxy group can also affect the electronic properties of the molecule, potentially impacting its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. For example, the stability of a related compound, N-(2-Methoxyethyl)-2-(3-Nitro-1,2,4-Triazole-1-)Acetamide, was assessed using HPLC analysis, demonstrating good stability in frozen injection form . These properties are critical for the compound's efficacy and safety as a potential therapeutic agent.

Scientific Research Applications

Anticancer and Antimicrobial Properties

  • A study synthesized new N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines and tested them for inhibition activity against HCT 116 cancer cell line and antimicrobial activities. Among the compounds, a specific analog which closely resembles N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide showed promising results with significant IC50 values, indicating potential anticancer and antimicrobial applications (Kumar et al., 2019).

Antiviral Evaluation

  • Another research focused on a new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives which share a structural resemblance to this compound. These compounds were evaluated for their antiviral activity, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of similar compounds in antiviral applications (Apaydın et al., 2020).

Radioactive Tracer Development

  • A study synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for use as potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This indicates the compound's potential in radiochemistry and its application in diagnostic imaging (Gao et al., 2016).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-17-7-9-18(10-8-17)22-23(27-24(26-22)11-13-28(2)14-12-24)31-16-21(29)25-19-5-4-6-20(15-19)30-3/h4-10,15H,11-14,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENJFWIAOQJDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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